3'-Azido-2',3'-dideoxyguanosine
Overview
Description
“3’-Azido-2’,3’-dideoxyguanosine” is a synthetic nucleoside analogue of the naturally occurring guanine nucleoside, which is an essential component of DNA. It is a potent antiviral medication used in the treatment of HIV/AIDS . It inhibits reverse transcriptase and prevents the replication of the virus by terminating DNA chain elongation . Its unique structure allows it to selectively target viral DNA synthesis while minimizing toxicity to healthy human cells .
Physical And Chemical Properties Analysis
The molecular formula of “3’-Azido-2’,3’-dideoxyguanosine” is C10H15N8O12P3 . The exact mass is 516.01 g/mol . Unfortunately, other physical and chemical properties were not found in the search results.
Scientific Research Applications
Inhibition of Viral Replication
3'-Azido-2',3'-dideoxyguanosine (AzddGuo) has been identified as a potent and selective inhibitor of human immunodeficiency virus (HIV) in vitro. It inhibits HIV-induced cytopathogenicity and viral antigen expression effectively in certain cell types (Baba et al., 1987). Additionally, it's been shown to inhibit hepatitis B virus (HBV) replication in hepatoblastoma cells, reducing viral replication significantly without impairing cellular growth (Aoki-Sei et al., 1991).
Molecular Mechanisms in Drug Resistance
Research on AzddGuo has contributed to understanding the molecular mechanisms of drug resistance in HIV. Specific mutations in HIV-1 reverse transcriptase influenced by 3'-azido-ddG have been studied to understand how resistance develops and to explore the pathways of its action (Meteer et al., 2014).
Telomerase Inhibition
AzddGuo derivatives have been explored for their role in inhibiting telomerase activity. One study found that 3'-azido-2',3'-dideoxyguanosine 5'-triphosphate (AzddGTP) showed potent inhibitory activity against telomerase, without significantly affecting DNA polymerases α and δ, suggesting its selective inhibition properties (Xiaohong Liu et al., 2007).
Bacterial SOS Response Induction
AzddGuo, among other nucleosides, has been evaluated for its ability to induce the SOS response in Escherichia coli, a cellular process associated with DNA repair and cell cycle regulation. Such studies contribute to understanding the broader biological effects of these compounds (Mamber et al., 1990).
Synthesis and Structural Analysis
Improvements in the synthesis of AzddGuo derivatives have been made, providing more efficient and reproducible methods, crucial for research and therapeutic applications (Timoshchuk et al., 2004). Studies on the conformational preferences of AzddGuo analogs using quantum mechanical methods have also contributed to understanding the molecular structure and its implications for biological activity (Saran & Ojha, 1996).
Future Directions
Long-term treatment with “3’-Azido-2’,3’-dideoxyguanosine” has been found to cause significant telomere shortening during early passages in human HL60 cells . This suggests potential future directions for research into the effects of this compound on telomere length and its implications for cellular aging and cancer.
properties
IUPAC Name |
2-amino-9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-10-14-8-7(9(20)15-10)13-3-18(8)6-1-4(16-17-12)5(2-19)21-6/h3-6,19H,1-2H2,(H3,11,14,15,20)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETOJIJPBJGZFJ-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azido-2',3'-dideoxyguanosine | |
CAS RN |
66323-46-4 | |
Record name | 3'-Azido-2',3'-dideoxyguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.